2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
AMQZXPNIOCZIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydroisoquinoline Core
The core structure is typically synthesized by intramolecular cyclization of N-acyl derivatives of β-phenylethylamine or related amines. Key methods include:
AlCl₃-catalyzed intramolecular Friedel-Crafts acylation : Conducted in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K), this method facilitates ring closure to form the tetrahydroisoquinoline skeleton.
Condensation of amines with aldehydes followed by reduction : A common laboratory approach involves condensation of a suitable amine with an aldehyde in the presence of a reducing agent to yield the tetrahydroisoquinoline core.
Catalytic cyclization using toluene-p-sulfonic acid : This acid-catalyzed cyclization in dichloromethane at room temperature can afford tetrahydroisoquinolines in high yields (90–97%).
Introduction of the Aldehyde Group at the 6-Position
Selective formylation or oxidation is employed to install the aldehyde group at the 6-position of the tetrahydroisoquinoline ring:
Vilsmeier-Haack formylation : Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this reagent system introduces the formyl group regioselectively at the aromatic ring, typically at position 6.
Selective oxidation : Post-cyclization oxidation methods can be used to convert methyl or other substituents at the 6-position into the aldehyde functionality.
Optimization of Reaction Conditions
Key parameters optimized during synthesis include:
Temperature control : Maintaining moderate temperatures prevents over-oxidation of the aldehyde group and ensures regioselectivity.
Catalyst stoichiometry : Precise amounts of Lewis acids like AlCl₃ or dehydrating agents such as POCl₃ are critical for high yield and selectivity.
Solvent choice : Solvents like dichloromethane, 1,2-dichlorobenzene, or tetrahydrofuran (THF) are selected based on solubility and reaction kinetics.
Reaction time : Optimized to balance conversion and minimize side reactions.
Summary Table of Preparation Methods
Additional Notes
The compound’s synthesis is closely related to other substituted tetrahydroisoquinolines, and methods from related derivatives can be adapted with appropriate modifications.
The multi-step nature of the synthesis requires careful purification at each stage to ensure high-quality final product suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and neurodegenerative properties.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting dopamine reuptake and stimulating dopamine release . This activity is mediated through its binding to dopamine receptors and transporters, which can influence neuronal signaling and neuroprotection .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
6-Methoxy and 6,7-Dimethoxy Derivatives
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Similarity: 0.93) and 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Similarity: 0.89) lack the carbaldehyde group but feature methoxy substituents at positions 6 and 7 .
- Methoxy-substituted compounds are commonly associated with central nervous system (CNS) activity, whereas the carbaldehyde derivative may exhibit distinct reactivity in biological systems.
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- This compound replaces the carbaldehyde with a methylsulfonyl group .
- Key Differences :
- The sulfonyl group increases molecular weight (211.28 g/mol) and density (1.213 g/cm³), likely improving stability but reducing electrophilicity.
- Sulfonyl derivatives are often used as enzyme inhibitors due to their strong electron-withdrawing effects, contrasting with the aldehyde’s role in nucleophilic addition reactions.
Methyl 2-Benzyl-5-Chloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate
- Features a benzyl group at position 2, a chlorine at position 5, and a methyl ester at position 6 .
- Key Differences: The ester group is less reactive than a carbaldehyde, limiting its utility in dynamic covalent chemistry.
Physicochemical Properties
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (THIQ) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 145.20 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NC=N2)C(=O)C |
Anticancer Properties
Research has demonstrated that THIQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. In one study evaluating the cytotoxicity of tetrahydroisoquinoline derivatives against human cancer cells (HeLa, PC3, MCF-7), it was found that certain derivatives displayed selective anticancer properties. Specifically, compounds with substitutions at the C-6 position showed enhanced activity against prostate (PC3) and cervical (HeLa) cancer cell lines .
The mechanism by which THIQ exerts its biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For instance, THIQ analogs have been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. The structural variations in THIQ derivatives can significantly influence their binding affinity and activity against these targets .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroisoquinoline scaffold can lead to varying degrees of biological activity. For example, the introduction of electron-donating or withdrawing groups at specific positions on the isoquinoline ring can enhance or diminish anticancer activity. A notable finding is that compounds with a methoxy group at the 7-position tend to exhibit improved potency against certain cancer cell lines compared to their unmodified counterparts .
Case Study 1: Cytotoxicity Evaluation
In a study focusing on the cytotoxic effects of THIQ derivatives against A2780 ovarian carcinoma cells, it was reported that specific enantiomers exhibited IC50 values ranging from 5.4 to 17.2 μM. The most active compound induced significant mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production . This suggests that THIQ derivatives may trigger apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial properties of THIQ compounds derived from natural products like Nelumbo nucifera. These compounds demonstrated significant inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, AlCl₃-catalyzed intramolecular Friedel-Crafts acylation in 1,2-dichlorobenzene at 378 K can yield the tetrahydroisoquinoline core . Alternative routes include formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group at position 6, as seen in related quinoline derivatives . Key optimizations involve controlling temperature (to prevent aldehyde oxidation) and stoichiometric ratios of catalysts like AlCl₃ to ensure regioselectivity.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.0 ppm. Methyl groups (e.g., C2-CH₃) show signals at δ 1.1–1.3 ppm (doublet due to coupling with adjacent protons) .
- IR : Stretching vibrations at ~1700–1730 cm⁻¹ confirm the aldehyde (C=O) and tetrahydroisoquinoline backbone .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds). Refinement using riding models for H-atoms (d(C–H) = 0.93–0.97 Å) ensures structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
